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Compound of Interest

(R)-Methyl 1-methyl-5-
Compound Name:
oxopyrrolidine-2-carboxylate

CAS No.: 122742-14-7

Cat. No.: B037637

L J

The 5-oxopyrrolidine-2-carboxylate scaffold, derived from pyroglutamic acid, is a privileged
chiral building block in modern medicinal chemistry. Its rigid, cyclic structure and stereodefined
center are crucial for introducing specific stereochemistry in the synthesis of biologically active
compounds, including nootropic drugs like piracetam and its analogs.[1] The (R)-enantiomer, in
particular, serves as a key intermediate for creating cognitive enhancers and neuroprotective
agents.[1]

This guide provides a comprehensive analysis of the spectroscopic data for (R)-Methyl 5-
oxopyrrolidine-2-carboxylate (also known as Methyl D-pyroglutamate). Due to the scarcity of
publicly available data for its N-methylated derivative, (R)-Methyl 1-methyl-5-oxopyrrolidine-
2-carboxylate, this document will use the well-characterized precursor as a foundational
model. We will present its empirical data and provide a detailed, expert-driven extrapolation to
predict the spectroscopic characteristics of the target N-methylated molecule. This comparative
approach offers researchers a robust framework for identifying and characterizing this
important class of compounds.

Physicochemical Properties and Synthetic Pathway

A clear understanding of the basic properties of both the precursor and the target molecule is
essential before delving into spectroscopic analysis.
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(R)-Methyl 5- (R)-Methyl 1-methyl-5-
Property oxopyrrolidine-2- oxopyrrolidine-2-
carboxylate carboxylate (Predicted)

Methyl D-pyroglutamate,
Synonyms Methyl (2R)-5-0x0-2- N/A

pyrrolidinecarboxylate

CAS Number 64700-65-8[2][3] Not readily available
Molecular Formula CeHoaNO3[2][4] C7H11NOs3
Molecular Weight 143.14 g/mol [2][5] 157.17 g/mol
Physical Form Liquid / Viscous Liquid[2] Liquid (Predicted)

Logical Synthetic Pathway

The synthesis of the target molecule logically proceeds via the N-methylation of the readily
available precursor. This two-step process begins with the esterification of D-Pyroglutamic acid,
followed by methylation of the secondary amide.
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Step 1: Esterification
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Caption: Synthetic workflow from D-Pyroglutamic acid to the target molecule.

Spectroscopic Data Acquisition: A Self-Validating
Protocol

The acquisition of high-quality spectroscopic data is paramount. The following protocols are
designed to be self-validating, ensuring reproducibility and accuracy.

General Analytical Workflow
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Caption: A generalized workflow for comprehensive spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

» Rationale for Solvent Selection: Deuterated chloroform (CDCIs) is an excellent first choice
due to its ability to dissolve a wide range of organic compounds. Deuterated dimethyl
sulfoxide (DMSO-ds) is a suitable alternative, particularly for compounds with exchangeable
protons (like N-H), as it can slow down the exchange rate.[6]

e Protocol:
o Accurately weigh 5-10 mg of the sample.

o Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCls
or DMSO-ds) containing 0.03% tetramethylsilane (TMS) as an internal standard.

o Transfer the solution to a 5 mm NMR tube.
o Acquire a *H NMR spectrum.

o Acquire a proton-decoupled 13C NMR spectrum.
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o (Optional but Recommended) Acquire a DEPT-135 spectrum to differentiate between CH,
CHz, and CHs signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Rationale for Sample Preparation: For liquid samples, a thin film between salt plates (NaCl
or KBr) is efficient. For solids, a KBr pellet ensures a uniform sample distribution and

minimizes scattering.
e Protocol (Thin Film Method):
o Ensure the salt plates are clean and dry.

Place one drop of the viscous liquid sample onto the center of one salt plate.

[e]

o

Carefully place the second salt plate on top, spreading the sample into a thin, uniform film.

[¢]

Mount the plates in the spectrometer's sample holder.

[¢]

Acquire the spectrum, typically over a range of 4000-400 cm™1,

Mass Spectrometry (MS)

» Rationale for lonization Technique: Electrospray lonization (ESI) is a soft ionization technique
ideal for polar molecules, minimizing fragmentation and typically yielding a strong signal for
the protonated molecular ion [M+H]*.[7]

e Protocol:

o Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like
methanol or acetonitrile.

o Infuse the solution directly into the ESI source or inject it via an LC system.

o Acquire the mass spectrum in positive ion mode to observe the [M+H]* and other adducts
like [M+Na]*.
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o Utilize a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate
mass measurement, which can be used to confirm the elemental compaosition.

Spectroscopic Interpretation of (R)-Methyl 5-

oxopyrrolidine-2-carboxylate
'H NMR Spectrum Analysis (400 MHz, CDCIs)

The proton NMR spectrum is characterized by distinct signals for the pyrrolidone ring protons,
the methyl ester, and the amide proton.[8]
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Chemical Shift

Multiplicity Integration Assignment Rationale
(3, ppm)

The amide
proton is typically
broad and
) deshielded. Its

~7.0-7.6 Broad Singlet 1H N-H (H-1) ) o
chemical shift is
concentration
and solvent-

dependent.

This proton is
adjacent to both
the ester and the
~4.29 Multiplet (dd) 1H 0-CH (H-2) amide nitrogen,
leading to
significant
deshielding.[8]

A characteristic
) singlet for the
~3.77 Singlet 3H -OCHs
methyl ester

protons.[8]

These four
protons on the
pyrrolidine ring
are
diastereotopic
~2.1-25 Multiplet 4H CHz-CHz- (H-3, and couple with
4 each other and
with H-2,
resulting in a
complex

multiplet.[8]

13C NMR Spectrum Analysis (100 MHz, CDCI:s)
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The 3C NMR spectrum is defined by the two carbonyl signals and the carbons of the chiral

ring.

Chemical Shift (5,
ppm)

Carbon Type

Assignment

Rationale

~178-180

Amide C=0 (C-5)

Lactam carbonyls are
typically found in this
region.[9]

~172-174

Ester C=0

The ester carbonyl is
slightly more shielded
than the amide

carbonyl.[10]

~56-58

CH

a-CH (C-2)

The chiral carbon
attached to nitrogen

and the carboxylate

group.

~52-54

CHs

-OCHs

The methyl ester

carbon.

~29-31

CH:

Ring CH2z (C-4)

Aliphatic carbon
adjacent to the amide

carbonyl.

~24-26

CH:

Ring CHz (C-3)

Aliphatic carbon
adjacent to the chiral

center.

Infrared (IR) Spectrum Analysis

The IR spectrum provides clear evidence of the key functional groups: the lactam, the ester,

and the N-H bond.
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Frequency (cm™?)

Intensity

Assignment

Rationale

~3250-3400

Medium, Broad

N-H Stretch

Characteristic of a
secondary
amide/lactam.

~2850-2960

Medium

C-H Stretch

Aliphatic C-H
stretching from the

ring and methyl group.

~1735-1750

Strong

Ester C=0 Stretch

A strong, sharp
absorption typical for

saturated esters.[11]

~1680-1700

Strong

Amide C=0 Stretch

(Lactam)

The carbonyl of the
five-membered lactam
ring appears at a
characteristic

frequency.

Mass Spectrum Analysis (ESI+)

Mass spectrometry confirms the molecular weight and can reveal structural information through

fragmentation.
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m/z (Predicted) lon Rationale

The protonated molecular ion,
144.0655 [M+H]* expected to be the base peak
in ESL[12]

A common adduct observed in
166.0475 [M+Na]* ESI-MS, formed with trace

sodium ions.[12]

Loss of methanol from the

112.0550 [M+H - CHsOH]* )
protonated parent ion.
Loss of the methoxycarbonyl
84.0444 [M+H - COOCHs]* radical followed by hydrogen

abstraction.

Comparative Analysis: Extrapolating to (R)-Methyl 1-
methyl-5-oxopyrrolidine-2-carboxylate

N-methylation introduces predictable and significant changes across all spectroscopic
techniques. This "magic methyl" effect is a key tool in drug design for modulating properties like
solubility and metabolic stability.[13]

Predicted *H NMR Changes

The most dramatic change is the replacement of the N-H proton with an N-CHs group.
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Feature Precursor (N-H)

Target (N-CHs)

Rationale for
Change

Signal at ~7.0-7.6
ppm

Broad Singlet (1H)

Absent

The N-H proton is no

longer present.

New Signal Absent

Singlet, ~2.8-3.0 ppm
(3H)

A new singlet appears
for the N-methyl group
protons. The chemical
shift is typical for
methyl groups
attached to a nitrogen

in a lactam.[14]

a-CH (H-2) ~4.29 ppm

Shifted slightly

The electronic
environment of the
adjacent protons will
be subtly altered by
the N-methyl group.

Predicted **C NMR Changes

A new carbon signal appears, and adjacent carbons experience a shift.
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Feature

Precursor (N-H)

Target (N-CHs)

Rationale for
Change

New Signal

Absent

~29-35 ppm

A new signal
corresponding to the
N-methyl carbon
appears in the

aliphatic region.[15]

a-CH (C-2)

~56-58 ppm

Deshielded

The alpha-carbon (C-
2) typically
experiences a
downfield shift upon
N-alkylation of

amides.

Amide C=0 (C-5)

~178-180 ppm

Shifted slightly

The electronic nature
of the carbonyl is
slightly modified by
the electron-donating

methyl group.

Predicted IR Spectrum Changes

The IR spectrum provides a definitive confirmation of successful N-methylation.

Rationale for

Feature Precursor (N-H) Target (N-CHs)
Change
The absence of this
band is the clearest
N-H Stretch ~3250-3400 cm™1 Absent indicator that the

amide nitrogen has

been substituted.

Amide C=0 Stretch

~1680-1700 cm—1

Shifted to lower

N-alkylation of

lactams can slightly

frequency lower the C=0
stretching frequency.
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Predicted Mass Spectrum Changes

The molecular weight increases by 14.01565 Da (the mass of a CHz group).

Rationale for
Feature Precursor (N-H) Target (N-CHs)
Change

The molecular weight

increases by the mass
[M+H]*+ 144.0655 158.0812 _

of a methylene unit

(CH2).

The fragmentation

pattern will change,
Fragmentation Loss of CHsOH Different pattern potentially favoring

cleavage adjacent to

the tertiary nitrogen.

Conclusion

The spectroscopic characterization of (R)-Methyl 5-oxopyrrolidine-2-carboxylate provides a
clear and unambiguous structural fingerprint defined by its characteristic NMR signals, IR
absorption bands, and mass spectrometric behavior. By understanding this foundational data,
researchers can confidently predict and interpret the spectra of its derivatives. The N-
methylation to form (R)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate induces distinct and
predictable changes: the appearance of an N-methyl signal in NMR, the disappearance of the
N-H stretch in IR, and a 14-unit mass shift in MS. This guide equips researchers and drug
development professionals with the necessary framework to synthesize, identify, and utilize
these valuable chiral building blocks in their scientific endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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